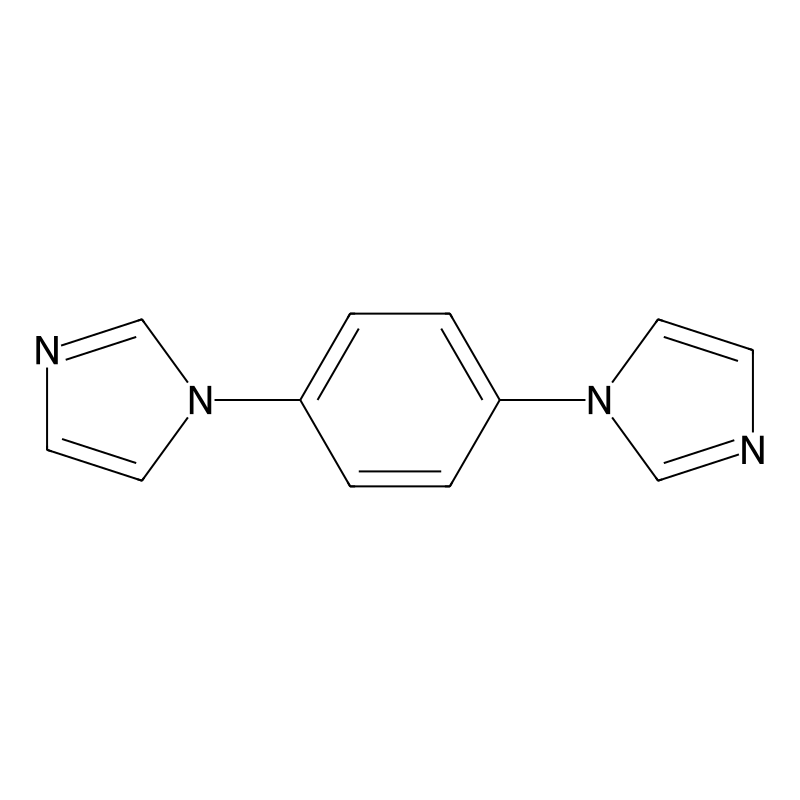

1,4-Di(1H-imidazol-1-yl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Therapeutic Applications

Scientific Field: Medical and Pharmaceutical Research

Summary of Application: Imidazole-containing compounds, such as “1,4-Di(1H-imidazol-1-yl)benzene”, have a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application: The specific methods of application vary depending on the therapeutic use. For example, in the treatment of bacterial infections, the compound may be administered orally or intravenously. The dosage and frequency of administration would depend on factors such as the type and severity of the infection, the patient’s weight, and their overall health status .

Results or Outcomes: The outcomes also vary depending on the therapeutic use. In general, imidazole-containing compounds have been found to be effective in treating a variety of conditions. For example, they have been shown to inhibit the growth of bacteria, reduce inflammation, and slow the growth of tumors .

Sensing Applications

Scientific Field: Chemical Sensing

Summary of Application: Metal–organic frameworks (MOFs) with “1,4-Di(1H-imidazol-1-yl)benzene” can act as potential fluorescent materials for sensing Fe (III) ions and different ketone molecules with high selectivity and sensitivity .

Methods of Application: The MOFs are synthesized by reactions of the corresponding metal salt with mixed organic ligands of “1,4-Di(1H-imidazol-1-yl)benzene” and other compounds. The resulting MOFs can then be used to detect the presence of Fe (III) ions and ketone molecules .

Results or Outcomes: The MOFs have been found to be highly effective in sensing Fe (III) ions and ketone molecules. They exhibit high selectivity and sensitivity, making them useful in a variety of applications, such as environmental monitoring and medical diagnostics .

1,4-Di(1H-imidazol-1-yl)benzene is an organic compound characterized by its unique structure, which consists of a benzene ring substituted at the 1 and 4 positions with imidazole groups. This compound has garnered significant interest in various fields due to its potential applications in coordination chemistry and materials science. The presence of imidazole rings contributes to its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in the synthesis of metal-organic frameworks.

In addition to coordination chemistry, 1,4-di(1H-imidazol-1-yl)benzene can undergo substitution reactions where the hydrogen atoms on the imidazole rings can be replaced by various functional groups, further enhancing its chemical versatility.

The biological activity of 1,4-di(1H-imidazol-1-yl)benzene has been explored in several studies. Its derivatives have shown potential antimicrobial and antifungal properties. The imidazole moiety is known for its biological significance, often found in many biologically active compounds, including pharmaceuticals. Some studies suggest that this compound may act as a chelator for metal ions within biological systems, potentially influencing enzyme activities and metabolic processes .

Several methods exist for synthesizing 1,4-di(1H-imidazol-1-yl)benzene:

- Condensation Reactions: One common method involves the condensation of 1,4-dibromobenzene with imidazole under basic conditions to yield the desired product.

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound through cross-coupling reactions.

- Solvothermal Methods: Utilizing high-temperature and pressure conditions in a solvent can also lead to efficient synthesis .

These methods can be optimized based on desired yield and purity.

The applications of 1,4-di(1H-imidazol-1-yl)benzene are diverse:

- Metal-Organic Frameworks: It serves as a key ligand in the formation of metal-organic frameworks, which are used for gas storage, separation processes, and catalysis.

- Fluorescent Sensors: The compound has been investigated for its potential use in sensing applications due to its luminescent properties when coordinated with certain metal ions .

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications owing to their biological activity.

Interaction studies involving 1,4-di(1H-imidazol-1-yl)benzene primarily focus on its coordination behavior with various metal ions. These studies reveal that the compound can selectively bind to certain metals, which can be utilized in sensor technologies for detecting metal ions in environmental samples. Additionally, research indicates that these interactions can lead to significant changes in electronic properties and stability of the resulting complexes .

Several compounds share structural similarities with 1,4-di(1H-imidazol-1-yl)benzene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Di(1H-imidazol-1-yl)benzene | Imidazole groups at positions 1 and 3 | Different coordination chemistry due to position |

| 2,5-Di(1H-imidazol-1-yl)thiophene | Imidazole groups on a thiophene ring | Enhanced electronic properties |

| 2-(1H-imidazol-1-yl)phenol | Imidazole group on a phenolic structure | Potential antioxidant properties |

| 2-(4-Methylimidazol-1-yl)benzaldehyde | Substituted imidazole group | Reactivity in organic synthesis |

These compounds exhibit varying degrees of biological activity and coordination capabilities but lack the specific structural arrangement that gives 1,4-di(1H-imidazol-1-yl)benzene its unique properties.

Direct Synthesis from Imidazole and 1,4-Dihalobenzenes

The direct synthesis of 1,4-Di(1H-imidazol-1-yl)benzene from imidazole and 1,4-dihalobenzenes represents the most straightforward approach to this compound [1]. This methodology relies on nucleophilic aromatic substitution reactions where imidazole acts as a nucleophile, displacing halogen atoms from the aromatic substrate [2].

The nucleophilic substitution mechanism involves the attack of the nitrogen lone pair from imidazole on the electrophilic carbon centers of the dihalobenzene [3]. The electron-withdrawing nature of the halogen substituents activates the benzene ring toward nucleophilic attack, facilitating the displacement reaction [2]. This process typically requires elevated temperatures and basic conditions to promote the nucleophilic character of imidazole and to neutralize the hydrogen halide byproducts formed during the reaction [4].

Several variations of dihalobenzene substrates have been successfully employed in these synthetic transformations. 1,4-Dichlorobenzene serves as a readily available starting material, with reactions typically conducted in the presence of sodium hydroxide as a base at temperatures of 160°C for extended periods of 96 hours [5]. Under these conditions, the reaction mixture is maintained at pH values between 5.6 and 6.8, yielding the desired product as yellow crystals in pure phase with yields ranging from 36 to 57 percent [5].

1,4-Dibromobenzene offers an alternative halogenated substrate, with bromine serving as a better leaving group compared to chlorine [6]. The enhanced reactivity of bromide allows for milder reaction conditions, though the synthesis still requires careful control of temperature and reaction time to achieve optimal yields [6].

Palladium-catalyzed direct arylation reactions have emerged as a powerful method for coupling imidazoles with aryl chlorides [1]. These catalytic systems enable the formation of carbon-nitrogen bonds under microwave irradiation conditions, significantly reducing reaction times to approximately 2 hours while maintaining good yields [1]. The electron-rich palladium complexes bearing phosphines and carbene ligands demonstrate particular efficiency in catalyzing these transformations [1].

An alternative approach involves the reaction of terephthalaldehyde with imidazole in the presence of a base such as sodium hydroxide . This method typically employs methanol or ethanol as the solvent under reflux conditions, followed by purification through recrystallization . This synthetic route has demonstrated excellent yields of up to 85 percent, producing colorless block crystals suitable for structural analysis [8].

| Starting Materials | Reaction Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| 1,4-Dichlorobenzene + Imidazole | Base (NaOH), 160°C, 96h, pH 5.6-6.8 | 36-57 | Yellow crystals, pure phase |

| 1,4-Dibromobenzene + Imidazole | DMSO, heating, nucleophilic substitution | Not specified | Bis-imidazole derivatives |

| 1,4-Dihalobenzene + Imidazole (general) | Pd catalysis, microwave irradiation, 2h | Good yields in 2h | Biaryl and styryl subunits possible |

| Terephthalaldehyde + Imidazole | Base (NaOH), methanol/ethanol, reflux | 85 | Block crystals, high purity |

Solvothermal and Microwave-Assisted Routes

Solvothermal synthesis methods have proven highly effective for the preparation of 1,4-Di(1H-imidazol-1-yl)benzene, particularly when targeting crystalline products with defined morphologies [9] [10]. These techniques utilize elevated temperatures and pressures in sealed reaction vessels, promoting enhanced molecular mobility and facilitating crystal growth processes [9].

Hydrothermal synthesis represents a prominent solvothermal approach, employing water as the primary solvent medium [9]. The reaction typically involves combining imidazole with metal salts and appropriate precursors in aqueous solution, followed by heating at 160°C for periods ranging from 72 to 96 hours [5] [9]. The autogenous pressure generated within the sealed Teflon-lined stainless steel vessels promotes efficient mass transfer and enhances reaction kinetics [9].

The hydrothermal method has demonstrated particular success in producing metal-organic frameworks incorporating 1,4-Di(1H-imidazol-1-yl)benzene as a bridging ligand [11] [10]. These synthetic conditions favor the formation of extended coordination networks, with the imidazole nitrogen atoms serving as coordination sites for various metal centers [11]. The resulting crystalline products exhibit high purity and well-defined morphologies suitable for structural characterization [9].

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating methods, offering significant advantages in terms of reaction time reduction and energy consumption [12] [13]. The application of microwave irradiation provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product yields [12].

Sequential two-step, one-pot microwave syntheses have been developed for the preparation of imidazole-containing compounds [13]. These methodologies typically employ ethanol as a green solvent, with reactions conducted at 100°C under microwave irradiation for 60 to 80 minutes [13]. The use of para-toluenesulfonic acid as a catalyst has proven particularly effective in promoting these transformations [13].

The microwave-assisted approach demonstrates excellent functional group tolerance, accommodating a wide range of primary amines bearing different substituents [13]. Yields ranging from 46 to 80 percent have been achieved under optimized conditions, with the methodology providing a green protocol due to the use of environmentally benign solvents and reduced energy consumption [13].

Solvothermal reactions employing mixed solvent systems have also shown promise for the synthesis of 1,4-Di(1H-imidazol-1-yl)benzene derivatives [5]. The combination of dimethylformamide and water in a 3:5 volume ratio, heated at 160°C for 72 hours under autogenous pressure, has yielded colorless rod-like crystals with yields of approximately 36 percent [5].

| Method | Temperature (°C) | Time | Solvent System | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Hydrothermal Synthesis | 160 | 72-96h | Water | 36-57 | Pure crystalline products |

| Microwave-Assisted Synthesis | 80-120 | 60-80 min | Ethanol, DMF | 46-80 | Short reaction times, green solvent |

| Solvothermal with DMF/Water | 160 | 72h | DMF/Water (3:5) | 36 | Sealed vessel, autogenous pressure |

| Sequential Two-Step One-Pot MW | 100 | 60-80 min | Ethanol | 46-80 | Sequential reactions, multicomponent |

Post-Synthetic Modifications and Functionalization

Post-synthetic modification represents a powerful strategy for introducing additional functionality into 1,4-Di(1H-imidazol-1-yl)benzene derivatives after their initial synthesis [14] [15]. These approaches enable the preparation of compounds that may be difficult or impossible to obtain through direct synthetic methods [14].

N-alkylation reactions constitute a primary post-synthetic modification pathway for imidazole-containing compounds [15]. The treatment of 1,4-Di(1H-imidazol-1-yl)benzene with methyl iodide in acetonitrile under reflux conditions for 48 hours has been demonstrated to achieve approximately 75 percent conversion of the imidazole groups to imidazolium functionality [15]. This transformation is readily monitored through proton nuclear magnetic resonance spectroscopy, which reveals characteristic downfield shifts of the imidazole proton signals upon N-methylation [15].

The post-synthetic ionization of imidazole groups to form imidazolium salts significantly alters the electronic properties of the compound [16]. These modified materials exhibit enhanced Brønsted acidity and can serve as bifunctional catalysts containing both acidic sites and nucleophilic counterions [16]. The resulting imidazolium-functionalized frameworks have demonstrated excellent catalytic activity for carbon dioxide cycloaddition reactions with epoxides under ambient pressure conditions [16].

Urea formation through reaction with isocyanates represents another important post-synthetic modification pathway [14]. The treatment of amine-functionalized precursors with octyl isocyanate in chloroform for 24 hours results in covalent modification to form octyl-urea adducts [14]. While the conversion rates are typically modest, approximately 11 percent of available sites, the reaction provides access to materials with altered physical properties, including enhanced glass-forming behavior [14].

The post-synthetic modification approach offers several advantages over direct synthesis methods [14]. These include the ability to introduce functionality that may be incompatible with the initial synthetic conditions, the potential for selective modification of specific sites within complex molecular architectures, and the capacity to fine-tune material properties through controlled degrees of functionalization [14].

Characterization of post-synthetically modified materials requires a combination of analytical techniques [14] [15]. Proton nuclear magnetic resonance spectroscopy provides direct evidence for successful modification through the appearance of new resonances corresponding to introduced functional groups [14] [15]. Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with solid-state measurements being particularly valuable for insoluble framework materials [15].

Mass spectrometry serves as a powerful tool for confirming the molecular composition of modified compounds [14]. High-resolution mass spectrometry can provide accurate mass measurements that distinguish between physisorbed reagents and covalently modified products [14]. Energy-dispersive X-ray spectroscopy enables elemental mapping to confirm the homogeneous distribution of modifications throughout solid materials [15].

| Modification Type | Reagents | Conversion (%) | Applications | Characterization Methods |

|---|---|---|---|---|

| N-Alkylation with Methyl Iodide | CH₃I, CH₃CN, reflux 48h | 75 | MOF catalyst for CO₂ cycloaddition | ¹H NMR, ¹³C NMR, PXRD |

| Urea Formation with Isocyanates | Octyl isocyanate, CHCl₃, 24h | 11 (of available sites) | Glass formation enhancement | ¹H NMR, CHN analysis, MS |

| Ionization to Imidazolium Salts | Various alkyl halides, heating | Variable | Enhanced nucleophilicity | IR, solid-state NMR, EDS |

| Functionalization with Acid Halides | Acid chlorides, base conditions | Not specified | Extended functionality | Spectroscopic analysis |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the molecular and crystal structure of 1,4-Di(1H-imidazol-1-yl)benzene and its complexes. Multiple crystallographic studies have been conducted on this compound and its derivatives, providing comprehensive structural information [1] [2] [3] [4].

The dinitrate salt of 1,4-Di(1H-imidazol-1-yl)benzene crystallizes in the monoclinic space group P 21/c with unit cell parameters a = 3.6937(3) Å, b = 15.5641(10) Å, c = 12.3322(8) Å, and β = 93.201(7)° [2] [3] [4]. The structure reveals that the compound exists as a protonated dication balanced by two nitrate anions. The molecular geometry shows that the two imidazole rings are coplanar, while the central benzene ring adopts a different orientation, creating specific dihedral angles that influence the overall molecular conformation [2] [3] [4].

Crystallographic analysis of metal coordination complexes containing 1,4-Di(1H-imidazol-1-yl)benzene demonstrates remarkable structural diversity. The compound frequently acts as a bridging ligand in coordination polymers, with the Cambridge Crystal Structural Database containing over 570 crystal structure hits utilizing this ligand as a structural component [2] [3] [4]. The rigid nature of the bis-imidazole ligand makes it particularly suitable for constructing metal-organic frameworks with predictable topologies [1] [5].

In supramolecular cocrystals, 1,4-Di(1H-imidazol-1-yl)benzene exhibits characteristic hydrogen-bonding motifs involving the imidazole nitrogen atoms. These structures typically form one-dimensional infinite chains through hydrogen bonding interactions, with the hydrogen atoms of the imidazole rings participating in three distinct types of hydrogen-bonding ring motifs [1]. The formation of these specific patterns contributes significantly to crystal stability and demonstrates the compound's utility as a building block for supramolecular architecture.

The structural analysis also reveals important conformational information about the molecule. The dihedral angles between the imidazole rings and the central benzene ring vary depending on the crystalline environment and coordination state. In the protonated dinitrate structure, specific dihedral angles have been measured, providing insight into the flexibility and preferred conformations of the molecule under different conditions [2] [3] [4].

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance spectroscopy provides valuable complementary information to X-ray crystallography, particularly for understanding local molecular environments and dynamics in crystalline 1,4-Di(1H-imidazol-1-yl)benzene. While solution-state Nuclear Magnetic Resonance data is more commonly reported, solid-state techniques offer unique insights into the crystalline forms of this compound [6] [7] [8].

The ¹H Nuclear Magnetic Resonance spectrum of 1,4-Di(1H-imidazol-1-yl)benzene in the solid state typically shows distinct resonances for the aromatic protons of the benzene ring and the imidazole rings. The aromatic protons of the central benzene ring appear as complex multipets in the region of 7.4-7.9 parts per million, while the imidazole protons exhibit characteristic chemical shifts at 7.8-8.2 parts per million for the H-2 position and 7.1-7.3 parts per million for the H-4,5 positions [6] [7]. These chemical shift values can vary depending on the crystalline environment and intermolecular interactions present in the solid state.

¹³C Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule in its crystalline state. The aromatic carbons of the benzene ring typically appear in the region of 130-140 parts per million, while the imidazole carbons show resonances between 118-138 parts per million [6] [7] [9]. The quaternary carbons connecting the imidazole rings to the benzene ring exhibit characteristic shifts in the 135-145 parts per million range, reflecting their unique electronic environment.

Solid-state Nuclear Magnetic Resonance is particularly valuable for studying polymorphic forms and phase transitions in 1,4-Di(1H-imidazol-1-yl)benzene complexes. Changes in chemical shifts, line widths, and relaxation times can provide information about molecular motion, hydrogen bonding, and structural transformations that occur in the solid state. This technique is especially useful for characterizing hydrated forms and monitoring dehydration processes that may occur during thermal treatment [6] [7] [8].

The technique also enables the investigation of intermolecular interactions in cocrystals and coordination complexes. Through measurements of chemical shift tensors and analysis of dipolar couplings, solid-state Nuclear Magnetic Resonance can provide quantitative information about hydrogen bonding geometries and coordination environments that complement crystallographic data [6] [7] [9].

Fourier Transform Infrared and Raman Spectral Signatures

Fourier Transform Infrared and Raman spectroscopy provide complementary vibrational information about 1,4-Di(1H-imidazol-1-yl)benzene, with these techniques being particularly valuable for structural characterization and monitoring molecular interactions [10] [11] [12] [13].

The Fourier Transform Infrared spectrum of 1,4-Di(1H-imidazol-1-yl)benzene exhibits characteristic absorption bands corresponding to various molecular vibrations. The C-H stretching modes of the aromatic systems appear in the region of 3050-3150 cm⁻¹, with imidazole C-H stretches typically observed at slightly higher frequencies (3100-3150 cm⁻¹) compared to benzene C-H stretches (3050-3100 cm⁻¹) [10] [11] [13]. These assignments are based on the distinct electronic environments of the aromatic protons in the two ring systems.

The C=C and C=N stretching vibrations provide important structural information about the aromatic framework. Benzene ring stretching modes appear as strong absorptions in the 1580-1620 cm⁻¹ region, while the characteristic C=N stretching of the imidazole rings occurs at 1540-1580 cm⁻¹ [10] [11]. These vibrations are particularly sensitive to coordination and protonation state changes, making them valuable for monitoring chemical transformations and complex formation.

Ring breathing modes offer diagnostic information about the aromatic ring systems. The benzene ring breathing mode typically appears as a medium-intensity band around 1000-1050 cm⁻¹, while imidazole ring deformation modes are observed in the 950-1000 cm⁻¹ region [10] [11] [13]. The C-N stretching vibrations connecting the imidazole rings to the benzene core appear as strong absorptions in the 1200-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information with different selection rules compared to infrared spectroscopy. The Raman spectrum of 1,4-Di(1H-imidazol-1-yl)benzene shows very strong bands for the symmetric aromatic stretching modes, particularly the benzene ring breathing mode around 990-1040 cm⁻¹, which appears as a very strong Raman band [10] [11] [14]. The aromatic C-H stretching modes also show strong Raman intensity in the 3040-3140 cm⁻¹ region.

The combination of Fourier Transform Infrared and Raman spectroscopy is particularly powerful for studying hydrogen bonding and coordination interactions in complexes of 1,4-Di(1H-imidazol-1-yl)benzene. Changes in vibrational frequencies and intensities upon complex formation provide information about the nature and strength of intermolecular interactions [10] [11] [13]. For metal coordination complexes, characteristic shifts in the imidazole ring vibrations indicate coordination through nitrogen atoms, while hydrogen-bonded cocrystals show specific perturbations in the C-H and C=N stretching regions.

Thermogravimetric Analysis for Stability Assessment

Thermogravimetric Analysis represents a crucial technique for evaluating the thermal stability and decomposition behavior of 1,4-Di(1H-imidazol-1-yl)benzene and its various crystalline forms [15] [16] [17] [18]. This method provides quantitative information about weight loss processes as a function of temperature, enabling the identification of distinct thermal events and assessment of material stability.

The thermal decomposition profile of anhydrous 1,4-Di(1H-imidazol-1-yl)benzene typically shows an onset of decomposition around 235-250°C, with major decomposition occurring in the temperature range of 250-400°C [15] [17] [18]. The compound exhibits moderate thermal stability compared to many organic compounds, with approximately 85-95% weight loss occurring during the primary decomposition process. The residue remaining at 600°C typically represents 5-15% of the original mass and consists primarily of carbonaceous material and any inorganic components present [15] [18].

Metal coordination complexes of 1,4-Di(1H-imidazol-1-yl)benzene generally demonstrate enhanced thermal stability compared to the free ligand. These complexes typically show initial decomposition temperatures in the range of 200-275°C, with major decomposition occurring between 330-450°C [18]. The improved thermal stability is attributed to the coordination of the imidazole nitrogen atoms to metal centers, which stabilizes the molecular framework through metal-ligand bonding interactions. The weight loss during decomposition is typically 70-85%, with the higher residue content (15-30%) reflecting the presence of metal oxide or carbonate species [18].

Hydrated crystal forms exhibit more complex thermogravimetric profiles due to the presence of water molecules. These materials typically show an initial weight loss of 10-15% in the temperature range of 75-140°C, corresponding to the loss of crystal water [18]. This dehydration process is followed by the decomposition of the organic ligand at higher temperatures (235-350°C), resulting in an additional 70-80% weight loss. The thermal stability of hydrated forms is variable and depends on the strength of water-ligand interactions and crystal packing effects [18].

Cocrystal formations of 1,4-Di(1H-imidazol-1-yl)benzene with various organic molecules demonstrate intermediate thermal stability characteristics. These materials typically show decomposition onset temperatures between 180-230°C, with major decomposition occurring in the 260-380°C range [18]. The thermal behavior often reflects the properties of both components, with the less stable component typically determining the initial decomposition temperature.

Thermogravimetric Analysis coupled with mass spectrometry or Fourier Transform Infrared spectroscopy provides additional information about the nature of evolved gases during decomposition. Common decomposition products include water vapor, carbon dioxide, and various organic fragments resulting from the breakdown of the imidazole and benzene ring systems [15] [19]. This information is valuable for understanding decomposition mechanisms and potential safety considerations during processing or storage of the material.